1-(4-Iodobenzyl)-4-methylpiperazine
Overview
Description
1-(4-Iodobenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-iodobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodobenzyl)-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Major Products:
Substitution: Products include azido or thiol derivatives of the original compound.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
1-(4-Iodobenzyl)-4-methylpiperazine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 1-(4-Iodobenzyl)-4-methylpiperazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit the uptake of certain radiolabeled compounds, suggesting its potential use in diagnostic imaging .
Comparison with Similar Compounds
4-Iodobenzyl bromide: Shares the 4-iodobenzyl group but differs in the presence of a bromine atom instead of the piperazine ring.
4-Iodobenzyl chloride: Similar structure but with a chlorine atom instead of the piperazine ring.
Uniqueness: 1-(4-Iodobenzyl)-4-methylpiperazine is unique due to its combination of the piperazine ring and the 4-iodobenzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZBZUWIDAZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428762 | |
Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102294-97-3 | |
Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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